4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Novel compounds similar to 4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride have been synthesized through various reactions, including Knoevenagel condensation and Mannich reaction. These processes are fundamental in developing new compounds with potential biological activities (Kariyappa et al., 2016), (Rameshkumar et al., 2003).
Crystal and Molecular Structure : Research has been conducted to understand the crystal and molecular structures of compounds similar to this compound. These studies provide insights into the conformation and packing of molecules in crystals, which is crucial for understanding their potential applications (Kuleshova & Khrustalev, 2000).
Biological Activities
Antimicrobial Activities : Certain derivatives have shown antimicrobial susceptibilities, indicating potential for developing new antimicrobial agents (Kumar et al., 2016).
Anticancer Properties : Some synthesized compounds similar to this compound have demonstrated anticancer activities. These findings suggest potential applications in cancer treatment (Rehman et al., 2018), (Dimmock et al., 1998).
Acetylcholinesterase Inhibition : Piperidine derivatives have been evaluated for anti-acetylcholinesterase activity, suggesting their potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990), (Sugimoto et al., 1992).
Neuroreceptor Antagonism : Research has identified certain piperidine derivatives as potent NR1/2B NMDA receptor antagonists, indicating possible applications in neurological disorders (Zhou et al., 1999).
Other Applications
Polymer Science : Studies have been conducted on compounds like this compound for applications in polymer science, such as improving the thermal stability of polypropylene copolymers (Desai et al., 2004).
HIV Drug Development : Research on intermediates related to this compound contributes to developing novel CCR5 antagonists, a class of drugs used in HIV treatment (Bi, 2015).
Safety and Hazards
Properties
IUPAC Name |
4-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-4-2-3-5-15(13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPXBOYCPVPHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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